

Chemoenzymatic Synthesis of Verruculogen Analog: Application Notes and Protocols

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Compound of Interest

Compound Name: Verruculogen

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Introduction

Verruculogen and its analogs are fungal alkaloids characterized by a unique and complex molecular architecture, including a distinctive eight-membered endoperoxide ring.[1][2] These compounds have garnered significant interest within the scientific community due to their potent biological activities. Notably, 13-oxoverruculogen has demonstrated promising cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.[3] The intricate structure of these molecules, however, presents a considerable challenge for traditional chemical synthesis.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of **Verruculogen** analogs, with a specific focus on the recently developed synthesis of 13-oxoverruculogen.[1][3] This approach strategically combines the precision of enzymatic catalysis with the versatility of modern synthetic chemistry to afford these complex natural products in a more efficient manner. The key enzymatic step involves the use of **verruculogen** synthase (FtmOx1) to install the critical endoperoxide moiety onto a synthetic precursor.[1]

Data Presentation

Table 1: Optimization of the Enzymatic C-H Peroxidation of 13-epi-fumitremorgin B

Entry	Additive	Temperature (°C)	Yield (%)
1	None	Room Temperature	9
2	None	37	19
3	(NH ₄) ₂ Fe(SO ₄) ₂	Room Temperature	28
4	(NH ₄) ₂ Fe(SO ₄) ₂	37	62 (isolated)

Conditions: 13-epi-fumitremorgin B (0.5 mM), FtmOx1 (10 mol%), α -ketoglutarate, L-ascorbate in Tris buffer. Yields were determined by LC/MS, with the optimized condition yield being the isolated yield.^[1]

Table 2: Summary of Key Synthetic Steps and Yields for 13-oxoverruculogen

Step	Transformation	Key Reagents	Product	Yield (%)
1	trans-dihydroxylation	N-bromosuccinimide (NBS), THF/H ₂ O	trans-diol intermediate	75
2	N-prenylation	KOH, prenyl chloride, 18-crown-6	13-epi-fumitremorgin B	60
3	Enzymatic C-H Peroxidation	FtmOx1, α -KG, L-ascorbate, (NH ₄) ₂ Fe(SO ₄) ₂	13-epi-verruculogen	62
4	Oxidation	2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)	(+)-13-oxoverruculogen	55

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of FtmOx1

The **verruculogen** synthase, FtmOx1, is expressed in E. coli BL21 (DE3) cells with an N-terminal His₆-tag to facilitate purification.[\[1\]](#)

Materials:

- E. coli BL21 (DE3) cells transformed with a suitable FtmOx1 expression vector
- Luria-Bertani (LB) or Terrific Broth (TB) media
- Appropriate antibiotic for plasmid selection
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)
- Ni-NTA resin
- Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)
- Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

- Inoculate a starter culture of the transformed E. coli cells and grow overnight at 37°C.
- Use the starter culture to inoculate a larger volume of media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
- Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

- Lyse the cells by sonication or high-pressure homogenization on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the supernatant to a pre-equilibrated Ni-NTA column.
- Wash the column with wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged FtmOx1 protein with elution buffer.
- Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
- Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA). Store the purified enzyme at -80°C.

Protocol 2: Chemoenzymatic Synthesis of (+)-13-oxoverruculogen

This protocol outlines the key chemical and enzymatic steps for the synthesis of (+)-13-oxoverruculogen from a readily available pentacyclic intermediate.^{[1][4]}

Step A: Synthesis of 13-epi-fumitremorgin B

- trans-dihydroxylation: To a solution of the pentacyclic alkene intermediate (1.0 equiv) in a 5:1 mixture of THF/H₂O at 0°C, add N-bromosuccinimide (NBS) (1.1 equiv). Stir the reaction for 30 minutes. Upon completion, quench the reaction and purify the product by column chromatography to yield the trans-diol intermediate (75% yield).^[4]
- N-prenylation: To a solution of the trans-diol (1.0 equiv) in benzene at 0°C, add KOH (1.2 equiv), prenyl chloride (1.5 equiv), and 18-crown-6 (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. After workup, purify the product by column chromatography to obtain 13-epi-fumitremorgin B (60% yield).^[4]

Step B: Enzymatic Synthesis of 13-epi-verruculogen

- Prepare a reaction mixture in a Tris buffer (100 mM, pH 7.5) containing:

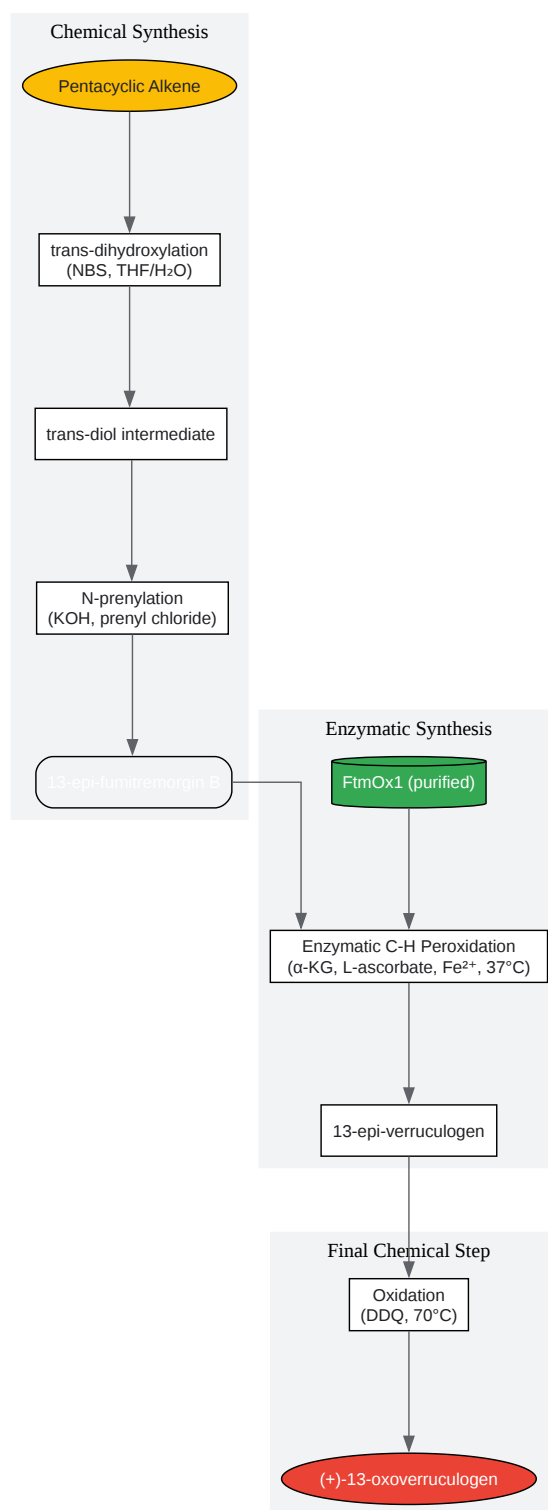
- 13-epi-fumitremorgin B (0.5 mM)
- Purified FtmOx1 (50 μ M)
- α -ketoglutarate (α -KG) (1 mM)
- L-ascorbate (1 mM)
- $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2$ (1 mM)
- Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.
- Monitor the reaction progress by LC/MS.
- Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography to yield 13-epi-**verruculogen** (62% isolated yield).[4]

Step C: Oxidation to (+)-13-oxoverruculogen

- To a solution of 13-epi-**verruculogen** (1.0 equiv) in a suitable solvent, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.0 equiv).
- Heat the reaction mixture at 70°C for 45 minutes.
- After cooling, purify the product by column chromatography to afford (+)-13-oxoverruculogen (55% yield).[4]

Visualizations

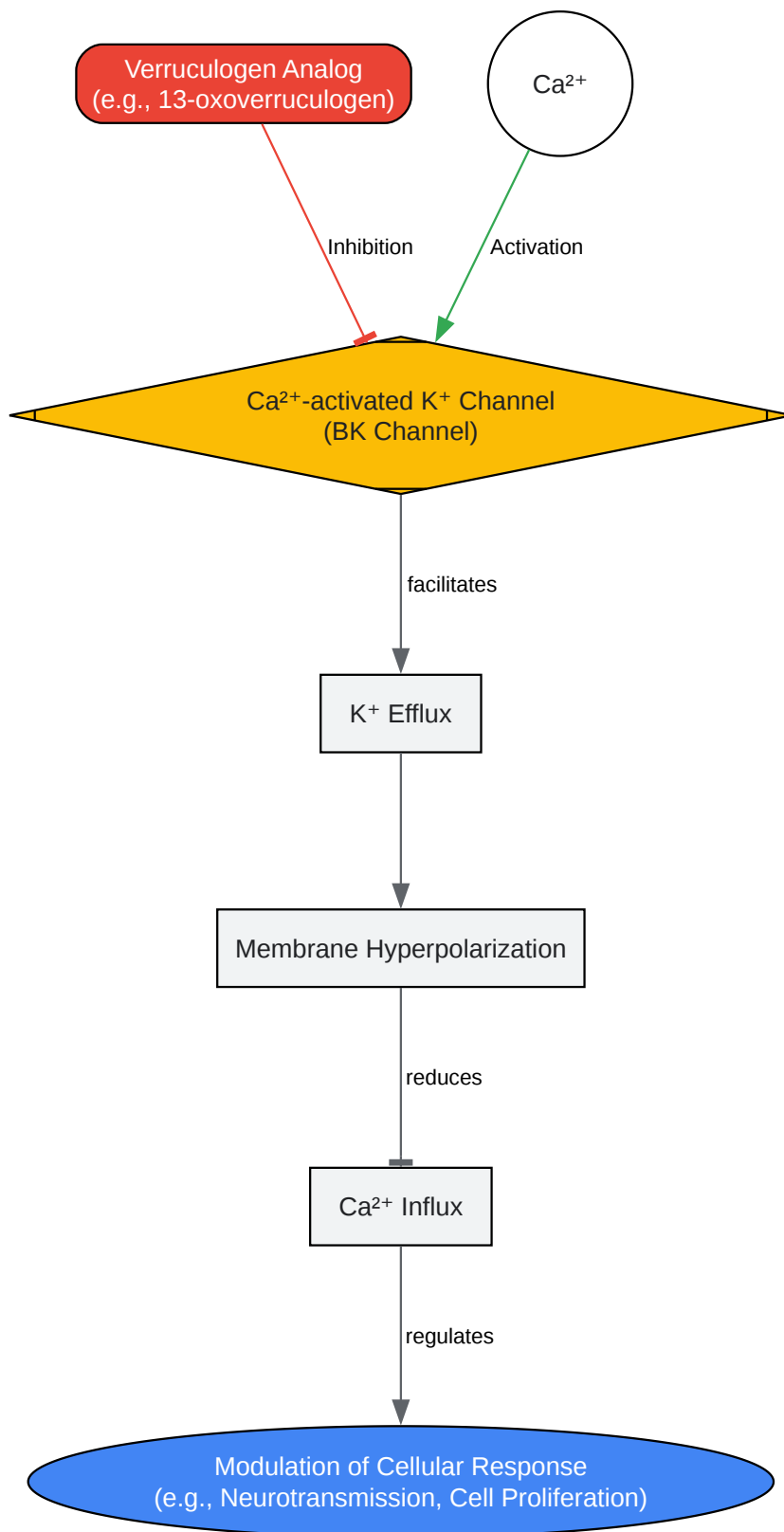
Experimental Workflow



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Caption: Chemoenzymatic synthesis workflow for (+)-13-oxoverruculogen.

Signaling Pathway



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Caption: Proposed signaling pathway for **Verruculogen** analogs.

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References

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